13(S)-HODE methyl ester
Overview
Description
13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) is a 15-lipoxygenase metabolite of linoleic acid produced in endothelial cells, leukocytes, and tumor cells. The biological effects of 13(S)-HODE include inhibition of tumor cell adhesion to the endothelium at concentrations around 1 µM, and down regulation of IRGpIIb/IIIa receptor expression. 13(S)-HODE methyl ester is a neutral, more lipophilic form of the free acid that can been used as an analytical standard for 13(S)-HODE.
Mechanism of Action
Target of Action
Similar compounds such as tridecanoic acid methyl ester (tame) have been found to target enteropathogenic gram-positive and gram-negative bacteria .
Mode of Action
It’s worth noting that related compounds like tame have been shown to disrupt cellular morphology, causing significant extracellular leakage activity . This disruption leads to significant rupturing of bacterial cells due to induced autolysis .
Biochemical Pathways
Related compounds like jasmonates, which are lipid-derived signaling compounds, are formed from α-linolenic acid of chloroplast membranes by oxidative processes occurring in different branches of the lipoxygenase pathway .
Pharmacokinetics
Studies on similar compounds like ibuprofen methyl ester have shown that the rate-limiting step of isomerization is the excitation of the compound in its initial structure to the first excited singlet state .
Result of Action
Related compounds have been shown to cause significant changes in cellular morphology and induce autolysis .
Action Environment
Studies on related compounds have shown that ultrasonication can significantly enhance the reaction rate and assist in the miscibility of oil and methanol, thus decreasing the amount of catalyst needed for the reaction .
Properties
IUPAC Name |
methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMLLPSSQZSZOA-QGWXGPBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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